molecular formula C12H14N2S B13269944 2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine

2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine

Cat. No.: B13269944
M. Wt: 218.32 g/mol
InChI Key: AGXCCONJEUPNDR-UHFFFAOYSA-N
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Description

2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine is a heterocyclic compound that contains both pyridine and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the formation of the thiophene ring followed by its functionalization and subsequent coupling with a pyridine derivative. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-methyl-N-(1-thiophen-2-ylethyl)pyridin-3-amine

InChI

InChI=1S/C12H14N2S/c1-9-11(5-3-7-13-9)14-10(2)12-6-4-8-15-12/h3-8,10,14H,1-2H3

InChI Key

AGXCCONJEUPNDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NC(C)C2=CC=CS2

Origin of Product

United States

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